molecular formula C12H11FN4 B1483106 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098063-81-9

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1483106
CAS No.: 2098063-81-9
M. Wt: 230.24 g/mol
InChI Key: ASOJMVUCSXCNLJ-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a chemical compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a pyrazole ring substituted with a pyridinyl group and a fluoroethyl group, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multiple steps starting from commercially available precursors. One common approach involves the following steps:

  • Formation of the pyrazole ring: This can be achieved through a cyclization reaction between a hydrazine derivative and a 1,3-diketone or its equivalent.

  • Introduction of the pyridinyl group: The resulting pyrazole can be subjected to a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridinyl group.

  • Addition of the fluoroethyl group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction, often using a fluoride source such as diethylaminosulfur trifluoride (DAST).

  • Acetonitrile moiety: Finally, the acetonitrile group can be attached via a reaction with a suitable nitrile precursor under basic conditions.

Industrial Production Methods: Industrial production may leverage more scalable and efficient synthetic routes, focusing on cost-effective reagents and milder reaction conditions to ensure high yields and purity. Optimizations in catalyst selection, reaction temperatures, and solvent choices play a crucial role in industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo several types of chemical reactions, such as:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or permanganate to yield various oxidation products.

  • Reduction: Reduction reactions using agents like lithium aluminum hydride can modify functional groups, potentially generating alcohol or amine derivatives.

  • Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom. Common Reagents and Conditions

  • Oxidation reactions often utilize hydrogen peroxide, potassium permanganate, or other oxidizing agents.

  • Reduction reactions typically involve lithium aluminum hydride or borane complexes.

  • Nucleophilic substitution reactions may use bases like sodium hydride or potassium tert-butoxide.

Major Products

  • Oxidation: Various oxidized forms depending on the extent and type of the oxidizing agent.

  • Reduction: Alcohol or amine derivatives.

  • Substitution: Nucleophile-substituted products where the fluoroethyl group has been replaced.

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Potential use in probing biological pathways due to its unique structural features.

  • Medicine: Investigated for its potential as a lead compound in drug development, particularly for diseases targeting the central nervous system due to its ability to interact with specific molecular targets.

  • Industry: Can serve as an intermediate in the production of agrochemicals or other specialized chemicals.

Mechanism of Action

The biological activity of 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is believed to be due to its interaction with specific molecular targets, such as enzymes or receptors. Its structural components allow it to bind to these targets, modulating their activity and influencing cellular pathways. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors, making them valuable tools in drug discovery.

Comparison with Similar Compounds

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile stands out due to its fluoroethyl and pyrazole-pyridinyl framework, which imparts unique properties compared to similar compounds. Some similar compounds include:

  • 2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile: Lacks the fluoroethyl group, which may reduce its biological activity.

  • 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole: Lacks the acetonitrile group, which may affect its chemical reactivity and applications.

  • 2-(1-(methyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile: Has a methyl group instead of fluoroethyl, potentially altering its biological activity and reactivity.

This compound’s unique combination of the fluoroethyl, pyridinyl, and acetonitrile groups makes it a compound of interest for further exploration in various scientific domains.

Properties

IUPAC Name

2-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c13-5-8-17-10(4-6-14)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOJMVUCSXCNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)CC#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
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